N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide
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Overview
Description
N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide typically involves multiple steps, including the protection of amino groups, peptide bond formation, and deprotection. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group during the synthesis. The Boc group can be introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve the use of automated peptide synthesizers, which can efficiently handle the repetitive steps of amino acid coupling and deprotection. The use of flow microreactor systems has also been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using reagents such as trifluoroacetic acid (TFA), oxalyl chloride in methanol, or deep eutectic solvents
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the functional groups present.
Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol, choline chloride/p-toluenesulfonic acid deep eutectic solvent
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine form of the compound.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protected intermediate in organic synthesis.
Biology: Studied for its potential role in biological processes and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine form of the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure and used for similar purposes in organic synthesis.
Uniqueness
N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide is unique due to its specific combination of amino acids and the presence of the Boc protecting group. This combination allows for selective reactions and applications in various fields of research.
Properties
CAS No. |
94213-45-3 |
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Molecular Formula |
C26H38N6O8S |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-[[2-[[(2S)-1-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C26H38N6O8S/c1-26(2,3)40-25(37)29-19(11-13-41-4)22(34)28-15-21(33)30-23(35)20-6-5-12-31(20)24(36)18(27)14-16-7-9-17(10-8-16)32(38)39/h7-10,18-20H,5-6,11-15,27H2,1-4H3,(H,28,34)(H,29,37)(H,30,33,35)/t18-,19+,20-/m0/s1 |
InChI Key |
CMGYAHANTSMLGN-ZCNNSNEGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)NCC(=O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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